N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-2-phenyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS/c1-14-20(30-22(24-14)16-5-3-2-4-6-16)21(29)25-17-9-7-15(8-10-17)18-11-12-19-26-23-13-28(19)27-18/h2-13H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDVDOKAKOVBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that often exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents. .
Mode of Action
Compounds with similar structures often interact with their targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways due to their wide range of pharmacological activities.
Pharmacokinetics
A compound with a similar structure was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml. These properties can significantly impact the bioavailability of the compound.
Biological Activity
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound comprises a thiazole moiety linked to a triazolo-pyridazine structure, which is known for its diverse biological activities. The presence of the carboxamide functional group enhances its solubility and bioavailability.
Structural Formula
Antitumor Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antitumor properties . For instance, derivatives have shown promising results against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) indicating that modifications in the thiazole ring can enhance cytotoxicity. Specific compounds demonstrated IC50 values in the low micromolar range against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.61 |
| Compound B | A549 | 1.98 |
| N-(4-(triazolo)) | Various | <5 |
Anti-inflammatory Activity
The compound's thiazole backbone is associated with cyclooxygenase (COX) inhibitory activity , suggesting potential anti-inflammatory effects. In vitro studies have demonstrated that derivatives of thiazole can inhibit COX enzymes, which play a critical role in inflammation and pain pathways .
Table 2: COX Inhibition Studies
| Compound Name | COX Inhibition (%) | Concentration (µM) |
|---|---|---|
| Thiazole Derivative X | 75 | 10 |
| Thiazole Derivative Y | 60 | 5 |
The biological activities of this compound are thought to involve multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
Case Study 1: Breast Cancer Model
A preclinical study evaluated the efficacy of a related thiazole compound in a breast cancer model. The results indicated a significant reduction in tumor size and increased survival rates among treated mice compared to controls .
Case Study 2: Inflammatory Disease Model
In an animal model of inflammation, administration of thiazole derivatives resulted in decreased levels of inflammatory cytokines and improved clinical scores compared to untreated controls .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival, particularly through the inhibition of c-Met kinase activity .
- Enzyme Inhibition : It has shown promise as an inhibitor of enzymes such as PARP-1 and EGFR, which are crucial in DNA repair mechanisms and cell proliferation pathways. Inhibition of these targets can lead to enhanced apoptosis in cancer cells .
2. Biochemical Research
- Targeting Enzymatic Pathways : The compound interacts with various enzymes, affecting biochemical pathways related to cell growth and metabolism. For example, it has been noted to bind to cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes.
- Pharmacokinetic Studies : In silico pharmacokinetic analyses have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives .
Case Studies
Several studies have highlighted the efficacy of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide:
- In Vitro Antitumor Studies :
- Mechanistic Insights :
Q & A
Q. What are the key structural features of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide, and how do they influence its biological activity?
The compound integrates a triazolopyridazine core, a thiazole ring, and substituted phenyl groups. The triazolopyridazine moiety is critical for interactions with protein kinases, as seen in structurally analogous compounds (e.g., kinase inhibition via π-π stacking and hydrogen bonding) . The thiazole ring and methyl substituent may enhance metabolic stability and solubility, while the phenyl groups contribute to target binding specificity. Structural analogs with similar frameworks show activity against enzymes like 14-α-demethylase and kinases .
Q. What methodologies are recommended for synthesizing this compound and optimizing reaction yields?
Synthesis typically involves multi-step protocols:
- Core formation : Cyclization of pyridazine precursors with triazole-forming reagents (e.g., hydrazine derivatives) under reflux in toluene or DMF .
- Substitution reactions : Coupling of thiazole-5-carboxamide intermediates with triazolopyridazine-phenyl groups via Buchwald-Hartwig or Ullmann reactions, requiring palladium catalysts and controlled temperatures (80–120°C) .
- Yield optimization : Solvent choice (e.g., DMF for polar intermediates), pH control (neutral to slightly basic), and purification via column chromatography or recrystallization .
Q. How should researchers validate the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for triazolopyridazine) and methyl groups (δ 2.3–2.6 ppm) .
- HPLC : Assess purity (>95% recommended for pharmacological studies) with C18 columns and acetonitrile/water gradients .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the core structure .
Advanced Research Questions
Q. How can contradictory bioactivity data across different assays be resolved for this compound?
Contradictions often arise from assay conditions (e.g., pH, enzyme isoforms). For example:
- Kinase inhibition assays : Use isoform-specific recombinant kinases (e.g., EGFR vs. VEGFR2) and standardized ATP concentrations to minimize variability .
- Cellular vs. enzymatic assays : Account for cell permeability by measuring intracellular concentrations via LC-MS .
- Table : Example of assay-dependent variability in IC₅₀ values:
| Assay Type | IC₅₀ (nM) | Conditions | Reference |
|---|---|---|---|
| Enzymatic | 12 ± 2 | pH 7.4, 1 mM ATP | |
| Cellular | 350 ± 50 | HeLa cells, 10% FBS |
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Solubility enhancement : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the phenyl or thiazole positions without disrupting target binding .
- Metabolic stability : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties, as demonstrated in related triazolopyridazines .
- Half-life extension : Use prodrug approaches (e.g., esterification of carboxamide) to improve oral bioavailability .
Q. How can molecular docking studies guide the design of derivatives with higher target affinity?
- Target selection : Prioritize enzymes with resolved crystal structures (e.g., PDB 3LD6 for 14-α-demethylase) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds between triazolopyridazine and kinase catalytic lysine) .
- Validation : Compare docking scores (e.g., ΔG ≤ -9 kcal/mol) with experimental IC₅₀ values to refine computational models .
Q. What experimental approaches address low reproducibility in synthesis protocols?
- Standardized conditions : Document exact reagent ratios (e.g., 1.2 eq. of coupling agents), solvent drying methods (e.g., molecular sieves for DMF), and inert atmospheres .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust reaction times/temperatures accordingly .
Data Contradiction Analysis
Q. How to interpret conflicting data on this compound’s antifungal vs. anticancer activity?
Structural analogs show divergent activities due to target promiscuity. For example:
- Antifungal activity : Linked to 14-α-demethylase inhibition (logP ~3.5, favoring membrane penetration) .
- Anticancer activity : Correlates with kinase inhibition (e.g., c-Met) requiring lower logP (~2.8) for cytoplasmic access .
- Resolution : Conduct target-specific assays and adjust substituents (e.g., fluorophenyl groups for kinase selectivity) .
Methodological Recommendations
Q. What in vitro models are optimal for evaluating this compound’s therapeutic potential?
- Cancer : Use patient-derived xenograft (PDX) cells with overexpression of target kinases (e.g., EGFR-mutant NSCLC lines) .
- Inflammation : Test IL-6 suppression in LPS-stimulated macrophages .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Replace triazolopyridazine with triazolo[1,5-a]pyrimidine to assess ring size impact .
- Substituent libraries : Synthesize derivatives with halogen (Cl, F), alkyl (methyl, ethyl), and aryl (4-fluorophenyl) groups at the thiazole position .
- Table : Example SAR for kinase inhibition:
| R Group | IC₅₀ (nM, c-Met) | LogP |
|---|---|---|
| -H | 450 | 2.1 |
| -F | 85 | 2.5 |
| -CF₃ | 22 | 3.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
